1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound that contains a pyrazole ring fused with a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom. The compound also has a methyl group (-CH3) attached to one of the nitrogen atoms in the pyrazole ring and an aldehyde group (-CHO) attached to the 4-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the methyl and aldehyde functional groups. The presence of these functional groups would influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar aldehyde group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Pyrimidine derivatives, including those related to 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, have been synthesized using one-pot synthesis methods. For example, Rathod & Solanki (2018) demonstrated the synthesis of pyrimidine derivatives via a one-pot synthesis from a similar aldehyde using the Biginelli reaction (Rathod & Solanki, 2018).
Characterization and Analysis : A study by Hamed et al. (2020) involved synthesizing heteroaryl pyrazole derivatives, including this compound, and characterizing them using various techniques such as FTIR, 1H NMR, and X-ray diffraction (Hamed et al., 2020).
Applications in Biological Studies
Antimicrobial Activity : Several studies have investigated the antimicrobial properties of compounds derived from pyrazole aldehydes. For example, the work by Aly et al. (2004) focused on the synthesis of novel pyrazolinone and pyrazole derivatives and explored their potential biological applications (Aly et al., 2004).
Anti-mitotic Activity : Milišiūnaitė et al. (2018) explored the anti-mitotic activities of pyrazolo[4,3-c]pyridines, which were synthesized using 3-alkynyl-1H-pyrazole-4-carbaldehydes. They evaluated these compounds' cytotoxicity against cancer cell lines, contributing valuable information to cancer research (Milišiūnaitė et al., 2018).
Material Science Applications
- Synthesis of Complexes and Clusters : Konar et al. (2013) reported the synthesis of a pyrazole-based ligand, which reacts with Mn(ClO4)2·6H2O to form a self-assembled, antiferromagnetically coupled pentanuclear Mn(II) homoleptic cluster complex. This demonstrates the potential of such compounds in material science and coordination chemistry (Konar et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-methyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-3-2-4-11-5-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFMQZUIAWBCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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